(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate
Description
Structure
2D Structure
Properties
CAS No. |
5134-38-3 |
|---|---|
Molecular Formula |
C15H22N6O5Se |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate |
InChI |
InChI=1S/C15H22N6O5Se/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1 |
InChI Key |
GGJFWMOVUFBSIN-AIRLBKTGSA-N |
Canonical SMILES |
C[Se+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adenosylselenomethionine; Adosemet; |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of Adenosylselenomethionine
De Novo Synthesis Pathways
The in vivo formation of adenosylselenomethionine follows a pathway analogous to that of S-adenosylmethionine, utilizing the same key enzyme and precursor molecule.
The primary enzyme responsible for the biosynthesis of adenosylselenomethionine is S-Adenosylmethionine Synthase, also known as Methionine Adenosyltransferase (MAT) or SAM Synthetase (EC 2.5.1.6). nih.gov This enzyme catalyzes the activation of L-methionine by coupling it with adenosine (B11128) triphosphate (ATP). jax.orggoogle.com Research has demonstrated that this enzyme is not strictly specific to methionine and can recognize and activate its selenium analog, selenomethionine (B1662878). hmdb.capnas.org
The activation reaction involves the transfer of the adenosyl group from ATP to the selenium atom of selenomethionine. hmdb.ca This process is critical as it converts the relatively inert selenomethionine into a biochemically active "seleno-onium" compound, poised for various metabolic reactions. In the yeast Saccharomyces cerevisiae, for instance, this conversion is carried out by the products of two highly homologous genes, SAM1 and SAM2, which both encode for AdoMet synthetase. pnas.org Studies have shown that preventing this conversion by deleting these genes reduces the toxicity associated with selenomethionine, underscoring the enzyme's central role in metabolizing selenomethionine into Se-adenosylselenomethionine (Se-AdoMet). pnas.org
Selenomethionine serves as the direct precursor for the de novo synthesis of adenosylselenomethionine. hmdb.ca Organisms across various domains, from bacteria to humans, can metabolize selenomethionine through their selenoamino acid metabolism pathways. hmdb.ca When present, selenomethionine competes with methionine for the active site of MAT. researchgate.net The enzyme then facilitates the formation of Se-adenosylselenomethionine from selenomethionine and ATP. hmdb.ca
The ability of the cellular machinery to utilize selenomethionine is a key aspect of selenium metabolism. However, the formation of Se-AdoMet and its subsequent metabolic products is also hypothesized to be a source of selenomethionine's toxicity in certain organisms like yeast. pnas.org This is because Se-AdoMet can participate in many of the same reactions as SAM, including methylation and polyamine biosynthesis, potentially leading to the formation of aberrant or toxic metabolites. pnas.org The efficient conversion of selenomethionine to Se-AdoMet highlights the promiscuity of the enzymes in the methionine metabolic pathway and establishes a direct biosynthetic link between the dietary intake of selenomethionine and the formation of its activated adenosyl derivative. pnas.orgresearchgate.net
Enzymatic Methods for In Vitro Synthesis
The ability of MAT enzymes to accept selenomethionine as a substrate has been exploited for the controlled, in vitro synthesis of adenosylselenomethionine and its analogs. These methods offer advantages over complex chemical syntheses.
Recombinant DNA technology has enabled the high-level production of MAT enzymes, facilitating their use as biocatalysts for synthesizing adenosylselenomethionine. Researchers have successfully used engineered variants of MAT from Escherichia coli for the efficient production of SAM, a process that is directly adaptable for its selenium analog. mdpi.com For example, an engineered I303V MAT variant was produced at high levels (~800 mg/L) and showed a four-fold higher specific activity than the wild-type enzyme, along with significantly reduced product inhibition. mdpi.com
These recombinant enzymes can be used in soluble form or immobilized on solid supports, such as amino or epoxy resins, to create robust and reusable biocatalysts. mdpi.com Immobilization enhances enzyme stability under reaction conditions and simplifies product purification, making the process more cost-effective for industrial-scale production. mdpi.com Furthermore, chemoenzymatic platforms have been developed that utilize permissive MATs, such as human MAT II (hMAT2), to synthesize a wide array of SAM analogs from various S/Se-alkylated methionine precursors. nih.gov This approach allows for the generation of novel molecules and has been demonstrated in the creation of differentially-alkylated natural products by coupling the SAM analog synthesis directly with a downstream methyltransferase enzyme in a single vessel. nih.gov
Table 1: Properties of Soluble vs. Immobilized Recombinant MAT for SAM Synthesis Data derived from studies on an engineered I303V MAT variant from E. coli, applicable to Adenosylselenomethionine synthesis.
| Property | Soluble Enzyme | Immobilized Enzyme (Amino Resin) |
| Activity Coupling Yield | N/A | ~84% |
| Stability (Half-life at 37°C) | Less Stable | 229.5 hours |
| Km for ATP | ~0.36 mM | 0.18 mM |
| Operational Stability | N/A | High (over 95% ATP conversion for 10 consecutive 8-hour batches) |
This table is based on data from a 2018 study on an engineered MAT variant. mdpi.com
Both enzymatic and chemical methods can be used to produce adenosylselenomethionine, each with distinct advantages and disadvantages.
Enzymatic synthesis offers high specificity, operating under mild conditions (physiological pH and temperature), which minimizes the formation of side products. google.com The use of enzymes like MAT ensures the production of the biologically active (S,S)-diastereoisomer of the molecule. nih.gov However, enzymatic processes can face challenges such as the difficulty in isolating the enzyme from natural sources and product inhibition, where the accumulation of adenosylselenomethionine can slow down the reaction rate. mdpi.comgoogle.com While immobilization can improve enzyme stability and reusability, the cost of the enzyme and cofactors like ATP can be a limiting factor. mdpi.com
Table 2: Comparison of Synthesis Approaches for Adenosylselenomethionine
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High (Stereospecific) nih.gov | Low (Produces isomeric mixtures) google.com |
| Reaction Conditions | Mild (Physiological pH, temp.) google.com | Often harsh (non-physiological conditions) nih.gov |
| Byproducts | Minimal side-products | Multiple side-products possible |
| Key Challenges | Product inhibition, enzyme cost/stability mdpi.comgoogle.com | Lack of stereocontrol, difficult purification google.com |
| Main Advantage | Produces biologically active isomer directly | Independent of biological reagents, potentially easier to scale |
This table synthesizes information from multiple sources comparing the general features of enzymatic and chemical synthesis methods. nih.govgoogle.comgoogle.comnih.gov
Metabolic Transformations and Intermediary Roles of Adenosylselenomethionine
Central Role in Selenoamino Acid Metabolism Pathways Across Organisms
Adenosylselenomethionine (AdoSeMet) is a pivotal intermediate in the metabolic pathway of selenoamino acids, existing in organisms from bacteria to humans. hmdb.ca The primary dietary form of organic selenium, selenomethionine (B1662878) (SeMet), is absorbed and subsequently converted into AdoSeMet. basicmedicalkey.comnih.gov This conversion is catalyzed by the enzyme S-adenosylmethionine synthase (methionine adenosyltransferase), the same enzyme that synthesizes S-adenosylmethionine (SAM) from methionine. hmdb.ca Studies in various cell lines have shown that L-SeMet is metabolized to AdoSeMet with an efficiency comparable to the conversion of methionine to SAM. researchgate.net
Once formed, AdoSeMet stands at a metabolic crossroads. It can either proceed through transmethylation pathways, donating its methyl group, or be channeled into the polyamine biosynthesis pathway following decarboxylation. basicmedicalkey.comnih.gov The metabolism of SeMet to selenide (B1212193), a central precursor for the synthesis of selenoproteins, proceeds through the same transmethylation and transsulfuration pathways as methionine metabolism. basicmedicalkey.com This places AdoSeMet as an essential upstream component for generating other vital seleno-compounds. basicmedicalkey.comsmpdb.ca
Conversion to Se-Adenosylselenohomocysteine (AdoSeHcy)
A primary metabolic fate of adenosylselenomethionine is its conversion to Se-adenosylselenohomocysteine (AdoSeHcy). basicmedicalkey.comnih.gov This conversion is the direct result of a transmethylation reaction where AdoSeMet serves as the donor of a methyl group to a variety of acceptor molecules, including DNA, RNA, proteins, and phospholipids. hmdb.canih.gov The reaction is catalyzed by a broad range of methyltransferase enzymes. hmdb.ca
Involvement in Transmethylation Pathways
Adenosylselenomethionine is an active participant in cellular transmethylation, a fundamental process for biological regulation and synthesis. basicmedicalkey.comresearchgate.net Its structural similarity to SAM allows it to function as a methyl donor, a role critical for numerous biochemical pathways. nih.govnih.gov
Adenosylselenomethionine serves as a direct analog to S-adenosylmethionine in cellular methylation cycles. basicmedicalkey.comresearchgate.net It can effectively substitute for SAM as a cofactor for various methyltransferase enzymes, donating its methyl group to a wide array of biological substrates. researchgate.netnih.gov The efficiency of AdoSeMet as a methyl donor is a subject of ongoing research, with some studies indicating it can be utilized effectively in specific enzymatic transmethylations. researchgate.net The ability of cells to process selenomethionine into AdoSeMet and subsequently use it in methylation reactions underscores the close parallel between sulfur and selenium metabolism. basicmedicalkey.com This functional substitution suggests that the cellular methylation machinery does not strictly discriminate between the sulfur and selenium-containing cofactors. researchgate.net However, the introduction of the selenium atom can subtly alter the chemical properties of the cofactor, which may influence the kinetics and regulation of specific methylation events. The hypothesis that the toxicity of selenomethionine could be due to the formation of AdoSeMet or its metabolic byproducts highlights the profound biological activity of this molecule. pnas.org
| Feature | S-Adenosylmethionine (SAM) | Adenosylselenomethionine (AdoSeMet) |
| Precursor | Methionine | Selenomethionine hmdb.ca |
| Synthesizing Enzyme | S-adenosylmethionine synthase hmdb.canih.gov | S-adenosylmethionine synthase hmdb.ca |
| Primary Role | Universal methyl donor nih.govnih.gov | Methyl donor basicmedicalkey.comresearchgate.net |
| Byproduct of Methylation | S-Adenosylhomocysteine (SAH) nih.gov | Se-Adenosylselenohomocysteine (AdoSeHcy) basicmedicalkey.comhmdb.ca |
| Role in Polyamine Synthesis | Precursor to decarboxylated SAM (dcSAM) biorxiv.orgnih.gov | Precursor to decarboxylated AdoSeMet researchgate.net |
Decarboxylation and Contribution to Seleno-Polyamine Synthesis Pathways
Beyond transmethylation, adenosylselenomethionine also contributes to the synthesis of polyamines, essential polycationic molecules involved in cell growth, differentiation, and apoptosis. biorxiv.orgnih.gov This pathway requires a decarboxylation step, mirroring the polyamine synthesis route that utilizes SAM. biorxiv.org
The entry of adenosylselenomethionine into the polyamine synthesis pathway is initiated by its decarboxylation to form S-adenosyl-Se-methioninamine, commonly referred to as decarboxylated adenosylselenomethionine (dcAdoSeMet). researchgate.net This reaction is analogous to the decarboxylation of SAM by the enzyme SAM decarboxylase (AdoMetDC), a rate-limiting enzyme in polyamine biosynthesis. biorxiv.orgplos.org The formation of dcAdoSeMet has been confirmed through the chemical and enzymatic preparation of the compound for research purposes. researchgate.net This conversion is a critical branching point, diverting the AdoSeMet molecule away from methylation reactions and toward its role as an aminopropyl group donor. biorxiv.org
Following its formation, decarboxylated adenosylselenomethionine serves as the donor of an aminopropyl group for the synthesis of higher polyamines. biorxiv.orgplos.org In this process, enzymes known as aminopropyltransferases, such as spermidine (B129725) synthase and spermine (B22157) synthase, catalyze the transfer of the aminopropyl moiety from dcAdoSeMet to an acceptor molecule like putrescine (to form a seleno-analog of spermidine) or spermidine (to form a seleno-analog of spermine). plos.orgnih.gov The involvement of AdoSeMet in polyamine biosynthesis links selenium metabolism directly to this vital pathway. nih.gov It has been hypothesized that the formation of AdoSeMet and its subsequent use in processes like polyamine synthesis could be a factor in the biological effects observed with high levels of selenomethionine. pnas.org
Enzymology and Reaction Mechanisms Involving Adenosylselenomethionine
Mechanism of Adenosyl Group Transfer Mediated by Associated Enzymes
The transfer of the adenosyl group from adenosylselenomethionine is not a common biological reaction in the same manner as methyl group transfer. Instead, the bond between the selenium atom and the 5'-carbon of the adenosyl moiety is a key target for enzymatic cleavage, particularly in a class of enzymes known as radical SAM enzymes.
In these enzymes, the adenosyl group is not transferred as an electrophile. Rather, it is liberated as a highly reactive 5'-deoxyadenosyl radical following a one-electron reduction of the Se-C5' bond. This process, which is central to the function of radical SAM enzymes, is initiated by a reduced [4Fe-4S] cluster and is more accurately described as a reductive cleavage than a group transfer. The resulting 5'-deoxyadenosyl radical is a potent oxidant capable of initiating catalysis by abstracting a hydrogen atom from an unactivated C-H bond on a substrate. nih.govmit.edunih.gov This mechanism is fundamental to a vast number of biochemical transformations, including cofactor biosynthesis, enzyme activation, and natural product synthesis. wikipedia.orgvt.edu
Selenomethyl Group Transfer Reactions
As a structural analogue of AdoMet, adenosylselenomethionine can function as a donor of activated alkyl groups in reactions catalyzed by methyltransferases. The replacement of the sulfonium (B1226848) center with a selenonium center modulates the reactivity of the cofactor, and in some cases, can enhance its compatibility with certain enzymes. acs.org
While the term "Selenol Se-Methyltransferases" is not standard, numerous methyltransferases that typically use AdoMet have been shown to recognize and process Se-AdoMet analogues. These enzymes catalyze the transfer of the alkyl group attached to the selenium atom to a variety of substrates, including proteins and nucleic acids.
Research utilizing propargylic Se-adenosyl-l-selenomethionine (ProSeAM), a Se-AdoMet analogue bearing a bioorthogonal propargyl group, has demonstrated that a wide spectrum of native lysine methyltransferases (KMTs) can utilize this selenium-based cofactor. plos.orgnih.gov The selenonium moiety in these analogues confers sufficient stability for enzymatic reactions while being reactive enough to transfer the propargyl group to lysine residues on protein substrates. plos.orgsci-hub.se Studies have shown that substituting sulfur with selenium can even enhance the compatibility of some analogues with protein methyltransferases, favoring their use over less reactive AdoMet analogues. acs.org
| Enzyme Class | Specific Enzymes Studied | Substrate Type | Reference |
| Lysine Methyltransferase (KMT) | METTL21A, METTL10, G9a, ESET, SUV39H1 | Proteins (HSP70, EF1A1), Histones | plos.orgnih.gov |
| Arginine Methyltransferase (RMT) | PRMTs | Proteins | plos.org |
| Polyketide Synthase (PKS) | CazF | Polyketide chain | acs.org |
The ability of methyltransferases to utilize Se-AdoMet analogues has been harnessed to explore biological methylation events. Because these analogues can carry bioorthogonal tags, such as an alkyne group, they serve as powerful chemical probes to identify the substrates of specific methyltransferases within the complex environment of a cell lysate. plos.orgsci-hub.se
For example, ProSeAM was used to identify the eukaryotic elongation factor EF1A1 as a substrate of the mammalian methyltransferase METTL10. plos.orgnih.gov The strategy involves incubating cell lysates with the Se-AdoMet analogue and a specific enzyme, allowing the propargyl group to be transferred to the enzyme's native substrates. The tagged proteins can then be chemically labeled with a reporter molecule (e.g., biotin) via copper-catalyzed azide-alkyne cycloaddition, enabling their isolation and identification by mass spectrometry. This approach has validated the utility of Se-AdoMet surrogates in profiling the activity of endogenous methyltransferases and discovering novel methylation events that regulate protein function. plos.orgsci-hub.se
Radical Se-Adenosylmethionine (SAM) Enzyme Analogue Activity
Adenosylselenomethionine is a competent analogue of AdoMet in the radical SAM superfamily, a vast group of enzymes that use an iron-sulfur cluster to catalyze a wide range of difficult chemical reactions. nih.govwikipedia.org The substitution of sulfur with selenium provides a valuable spectroscopic probe for elucidating the reaction mechanism, particularly the interaction between the cofactor and the [4Fe-4S] cluster. pnas.orgnih.gov
The central step in all radical SAM enzyme catalysis is the reductive cleavage of the onium-C5' bond of the cofactor to produce a 5'-deoxyadenosyl radical. acs.orgacs.orghawaii.edu This process is initiated when a [4Fe-4S] cluster, maintained in its reduced [4Fe-4S]¹⁺ state, donates an electron to the selenium center of a coordinated Se-AdoMet molecule. mit.educhemrxiv.org This one-electron transfer induces the homolytic cleavage of the Se-C5' bond, yielding L-selenomethionine and the highly reactive 5'-deoxyadenosyl radical. mit.edupnas.org Experimental studies on enzymes such as lysine-2,3-aminomutase (LAM) have confirmed that Se-AdoMet is effectively cleaved in the presence of the enzyme's iron-sulfur cluster and substrate, validating its role as a functional analogue for initiating radical catalysis. ebi.ac.uk
Spectroscopic studies using Se-AdoMet have been instrumental in defining the physical interaction between the cofactor and the catalytic [4Fe-4S] cluster. In most radical SAM enzymes, AdoMet binds to a unique fourth iron atom of the cluster that is not coordinated by a cysteine residue. acs.orgchemrxiv.org
Using Selenium K-edge X-ray Absorption Spectroscopy (Se-XAS), researchers have probed the immediate environment of the selenium atom during catalysis. In the enzyme lysine-2,3-aminomutase, which uses the cofactor catalytically, the cleavage of Se-AdoMet results in the formation of a direct Se-Fe interaction at a distance of 2.7 Å. pnas.orgebi.ac.uk This observation provides strong evidence for an inner-sphere electron transfer mechanism, where the cofactor is directly ligated to the iron-sulfur cluster as its bond is cleaved. ebi.ac.uk In contrast, similar Se-XAS studies on pyruvate formate-lyase activating enzyme (PFL-AE) and biotin synthase, where AdoMet is a consumed substrate, did not show this persistent Se-Fe interaction. nih.gov This suggests that in the latter enzymes, the L-selenomethionine product may dissociate more readily from the cluster after cleavage. These findings highlight how Se-AdoMet can be used to uncover subtle mechanistic differences among members of the radical SAM superfamily. nih.gov
| Enzyme | Se-AdoMet Role | Se-Fe Interaction Post-Cleavage | Inferred Mechanism | Reference |
| Lysine-2,3-aminomutase (LAM) | Cofactor | Yes (2.7 Å) | Inner-sphere electron transfer; product remains bound | pnas.orgebi.ac.uk |
| Pyruvate Formate-Lyase Activating Enzyme (PFL-AE) | Substrate | No | Product dissociates from cluster | nih.gov |
| Biotin Synthase (BioB) | Substrate | No | Product dissociates from cluster | nih.gov |
Decarboxylation and Aminopropyl Transfer Mechanisms in Seleno-Compound Transformations
The biosynthesis of higher-order seleno-polyamines from adenosylselenomethionine relies on a conserved and sequential enzymatic pathway involving two critical steps: decarboxylation and aminopropyl transfer. This process is analogous to the well-documented synthesis of conventional polyamines from S-adenosylmethionine (SAM). The pathway ensures the generation of an activated aminopropyl donor, which is subsequently transferred to an acceptor molecule to elongate the polyamine chain.
Decarboxylation of Adenosylselenomethionine
The initial and rate-limiting step in this pathway is the irreversible removal of the carboxyl group from adenosylselenomethionine. This reaction is catalyzed by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC), also known as SAMDC. wikipedia.orgtaylorandfrancis.com This enzyme converts adenosylselenomethionine into S-adenosyl-5'-(3-selenopropylamine), commonly referred to as decarboxylated adenosylselenomethionine (dcASeM). This product is exclusively committed to the polyamine biosynthesis pathway. dntb.gov.uanih.gov
Unlike the majority of amino acid decarboxylases that utilize pyridoxal 5'-phosphate as a cofactor, AdoMetDC belongs to a distinct class of enzymes that employs a covalently bound pyruvate residue for catalysis. wikipedia.orgnih.govnih.gov This pyruvoyl group is generated through an unusual post-translational modification where a precursor protein undergoes an autocatalytic internal serinolysis. wikipedia.orgnih.gov This cleavage event yields two separate subunits, alpha and beta, which form the active enzyme, and converts an internal serine residue into the essential pyruvate cofactor. wikipedia.org
The decarboxylation mechanism proceeds through several key steps:
Schiff Base Formation: The substrate, adenosylselenomethionine, forms a Schiff base with the pyruvoyl group at the enzyme's active site. nih.govportlandpress.com
Electron Sink: The pyruvoyl moiety acts as an electron sink, stabilizing the negative charge that develops as the carboxyl group is eliminated as carbon dioxide (CO₂). nih.govportlandpress.com
Protonation and Product Release: An acidic residue in the active site protonates the alpha-carbon of the substrate, leading to an imine intermediate. nih.gov This intermediate is then hydrolyzed to release the final product, decarboxylated adenosylselenomethionine, and regenerate the pyruvoyl group for subsequent catalytic cycles. nih.gov
| Enzyme | EC Number | Substrate | Product | Cofactor | Key Mechanistic Feature |
|---|---|---|---|---|---|
| S-adenosylmethionine decarboxylase (AdoMetDC) | 4.1.1.50 | Adenosylselenomethionine | Decarboxylated Adenosylselenomethionine (dcASeM) + CO₂ | Pyruvate (covalently bound) | Autocatalytic generation of cofactor; Schiff base formation with substrate. wikipedia.orgnih.gov |
Aminopropyl Transfer Mechanisms
Following decarboxylation, the newly synthesized decarboxylated adenosylselenomethionine serves as the sole donor of aminopropyl groups for the synthesis of higher seleno-polyamines. dntb.gov.uanih.gov This transfer is mediated by a class of enzymes known as aminopropyltransferases. nih.govacs.org The two primary enzymes in this class are spermidine (B129725) synthase and spermine (B22157) synthase, which catalyze the sequential elongation of the polyamine chain.
The general reaction mechanism is a nucleophilic substitution (SN2) reaction. wikipedia.org An amine acceptor molecule attacks the methylene carbon of the aminopropyl group of dcASeM, leading to the formation of a new carbon-nitrogen bond and the release of 5'-methylthioseleno-adenosine as a byproduct.
Key aminopropyl transfer reactions include:
Spermidine Synthase (SPDS): This enzyme catalyzes the transfer of the selenopropylamine group from dcASeM to putrescine (a diamine). wikipedia.orgplos.org The product of this reaction is the seleno-polyamine spermidine.
Spermine Synthase (SPMS): This enzyme facilitates the transfer of a second selenopropylamine group from dcASeM, this time to spermidine, which acts as the acceptor. nih.govwikipedia.org This reaction yields the larger seleno-polyamine, spermine.
These aminopropyltransferases exhibit high substrate specificity. For instance, spermidine synthase is highly specific for putrescine and typically will not use spermidine as a substrate, while spermine synthase specifically acts on spermidine. acs.orgacs.org This specificity ensures the orderly and precise construction of higher polyamines.
| Enzyme | EC Number | Aminopropyl Donor | Acceptor Substrate | Product | Byproduct |
|---|---|---|---|---|---|
| Spermidine Synthase | 2.5.1.16 | Decarboxylated Adenosylselenomethionine | Putrescine | Spermidine | 5'-methylthioseleno-adenosine |
| Spermine Synthase | 2.5.1.22 | Decarboxylated Adenosylselenomethionine | Spermidine | Spermine | 5'-methylthioseleno-adenosine |
Comparative Biochemistry with S Adenosylmethionine Sam and Other Chalcogen Analogues
Structural and Mechanistic Similarities with S-Adenosylmethionine
Structurally, Adenosylselenomethionine is highly similar to S-Adenosylmethionine. Both molecules consist of an adenosyl group and an amino acid (selenomethionine or methionine) linked through an "onium" ion—a positively charged selenonium or sulfonium (B1226848) center, respectively. This positively charged center is key to their biochemical function, rendering the attached carbon groups electrophilic and susceptible to nucleophilic attack. cell-stress.comnih.gov
Mechanistically, both ASeM and SAM function as primary donors of alkyl groups in a vast number of biological reactions. wikipedia.orgnih.gov The most common of these is methyl transfer, catalyzed by methyltransferase enzymes. In these reactions, a nucleophile from a substrate (such as the nitrogen of a nucleic acid base or the oxygen of a catecholamine) attacks the methyl group attached to the selenium or sulfur atom. This proceeds via an SN2-like mechanism, resulting in the methylation of the substrate and the formation of Se-adenosyl-L-homocysteine or S-adenosylhomocysteine (SAH). wikipedia.org Beyond methyl donation, SAM is known to participate in the transfer of other groups, including aminocarboxypropyl and adenosyl moieties, and ASeM is expected to function similarly due to its structural analogy. researchgate.net
Investigation of Other Onium Chalcogen Analogues (e.g., Tellurium Analogues in Enzymatic Reactions)
To further probe the mechanisms of SAM-dependent enzymes, researchers have synthesized and studied the tellurium analogue, Te-adenosyl-L-telluromethionine (ATeM). Tellurium is even larger and more electropositive than selenium. nih.gov Based on the trend of decreasing stability from sulfur to selenium, it was expected that ATeM would be highly unstable.
Surprisingly, experimental studies revealed that ATeM is markedly more stable than both SAM and ASeM. nih.gov It did not decay at an observable rate through the common degradation pathways under the conditions tested. semanticscholar.org Despite its stability, ATeM was found to be a good cosubstrate for certain methyltransferase enzymes, such as cyclopropane (B1198618) fatty acid (CFA) synthase and catechol O-methyltransferase (COMT). nih.gov This unique combination of stability and enzymatic competence makes ATeM a valuable tool for mechanistic studies. For example, its stability allows researchers to decouple the chemical reactivity of the cofactor from the catalytic steps of the enzyme, providing clearer insights into the enzymatic reaction mechanism itself. semanticscholar.orgnih.gov
Implications for Enzyme Substrate Specificity and Evolutionary Adaptations in Chalcogen Metabolism
This interchangeability suggests that the evolution of SAM-dependent enzymes did not require an absolute, high-fidelity discrimination against selenium. In environments where selenium is present, selenomethionine (B1662878) can be stochastically incorporated into proteins in place of methionine. This natural occurrence may have driven enzymes to evolve a tolerance for selenium-containing substrates. Research suggests that enzyme specificity is not solely determined by the static structure of the active site but also by the dynamics of the enzyme and substrate. nih.gov The ability to accommodate the subtle differences in the size and reactivity of chalcogen analogues reflects an evolutionary adaptation that allows organisms to function in varied geochemical environments. aua.grnih.govbioengineer.org The study of how enzymes interact with SAM and its analogues continues to reveal the complex interplay between metabolism, enzyme architecture, and evolutionary pressures. bioengineer.orgwaseda.jp
Structural Biology of Adenosylselenomethionine Interacting Enzymes
Crystal Structures of S-Adenosylmethionine Synthase (MAT) in Complex with Substrates/Products
S-Adenosylmethionine Synthase (MAT), also known as methionine adenosyltransferase, is the enzyme responsible for the biosynthesis of SAM from L-methionine and ATP. The crystal structure of MAT from Escherichia coli has been determined, providing significant insights into its architecture and function. nih.govnih.gov A critical aspect of this structural determination was the use of the selenomethionine (B1662878) form of the enzyme (SeMAT), where naturally occurring methionine residues were substituted with selenomethionine. nih.gov This substitution was instrumental for solving the phase problem in X-ray crystallography through multi-wavelength anomalous dispersion (MAD) phasing and is a common technique in structural biology; it does not represent a study of the enzyme with its selenium-containing substrate analog, AdoSeM. nih.gov
The E. coli MAT enzyme is a tetramer, best described as a dimer of tightly associated dimers, exhibiting 222 symmetry. nih.govnih.gov Each functional dimer forms two active sites at the interface between its constituent subunits, meaning residues from both monomers contribute to the binding and catalysis. nih.gov
While no structures of MAT complexed with AdoSeM are available, several crystal structures have been solved with its natural substrates and products. These structures reveal the intricate network of interactions necessary for catalysis. For instance, structures have been determined with bound pyrophosphate (PPi), ADP, and the non-hydrolyzable ATP analogue AMPPNP. nih.govku.eduresearchgate.net These studies show that the enzyme can hydrolyze ATP to ADP and inorganic phosphate (Pi) in the crystal. ku.edu The binding of these molecules provides a detailed map of the active site, which is conserved across species from bacteria to humans. nih.gov
| Enzyme | Organism | PDB ID | Ligand(s) | Resolution (Å) | Key Structural Features |
| S-Adenosylmethionine Synthase (SeMAT) | Escherichia coli | 1XRC | Phosphate (Pi) | 3.00 | Tetramer (dimer of dimers), active sites at subunit interfaces. Selenomethionine-labeled protein used for phasing. nih.gov |
| S-Adenosylmethionine Synthase | Escherichia coli | 1P7L | S-Adenosylmethionine (SAM), PPNP | 2.50 | Ternary complex showing product binding. Reveals conformational state after catalysis. nih.gov |
| S-Adenosylmethionine Synthase | Cryptosporidium parvum | 6C07 | S-Adenosylmethionine (SAM) | 1.85 | Highly conserved fold, provides a template for species-selective inhibitor design. rcsb.org |
Active Site Analysis and Binding Interactions of Adenosylselenomethionine with Enzymes
Direct structural data on the binding of intact AdoSeM within an enzyme active site is currently unavailable. However, the binding mode can be inferred from the vast number of SAM-bound enzyme structures and from spectroscopic studies using AdoSeM.
In general, SAM-binding proteins stabilize the ligand through a network of hydrogen bonds and hydrophobic interactions. nih.gov Key interactions often involve:
The Adenine Moiety : Hydrogen bonds typically form with the N1, N6, and N7 atoms of the adenine ring. nih.gov
The Ribose Moiety : The 2'- and 3'-hydroxyl groups of the ribose sugar are critical for binding, often forming hydrogen bonds with a conserved acidic residue (Asp or Glu) within the binding pocket. nih.gov
The Amino Acid Portion : The carboxylate and amino groups of the methionine portion are frequently involved in salt bridges and hydrogen bonds that anchor the ligand. nih.gov
In the specific context of radical SAM enzymes, the interaction is distinct and involves a [4Fe-4S] iron-sulfur cluster. SAM binds to a unique, coordinatively unsaturated iron atom of the cluster via chelation involving its amino and carboxylate groups. nih.govacs.org This binding positions the sulfonium (B1226848) group in close proximity to the cluster, facilitating the electron transfer required for reductive cleavage. acs.org
While no crystal structure exists, spectroscopic analysis has provided direct evidence for the interaction of AdoSeM's cleavage product with a radical SAM enzyme. An X-ray Absorption Spectroscopy (XAS) study on lysine 2,3-aminomutase with AdoSeM revealed that upon reductive cleavage, the resulting selenomethionine product remains bound in the active site. nih.gov The data indicated a direct interaction between the selenium atom and the unique iron of the [4Fe-4S] cluster, with a measured Se-Fe distance of approximately 2.7 Å. nih.gov This finding suggests that AdoSeM binds in a manner analogous to SAM, positioning the selenium atom for interaction with the cluster following the cleavage of the Se-C5' bond.
Conformational Changes in Enzymes Upon Adenosylselenomethionine Binding
Enzyme conformational changes are often integral to substrate binding and catalysis. While specific data for AdoSeM is lacking, studies on SAM-dependent enzymes provide a strong basis for expected structural alterations.
For radical SAM enzymes, spectroscopic evidence indicates that the binding of SAM induces conformational changes within the [4Fe-4S] cluster itself. nih.gov Studies on spore photoproduct lyase showed that SAM binding causes an elongation of the Fe-Fe distances within the cluster. nih.gov Given that selenium is larger than sulfur, it is plausible that the binding of AdoSeM would induce similar, if not slightly more pronounced, structural perturbations in the enzyme's iron-sulfur cluster, though this remains to be experimentally verified.
Furthermore, the enzyme's active site imposes significant conformational restrictions on the bound ligand. Studies have shown that SAM can adopt a "bent" or "extended" conformation. nih.govplos.org In knotted methyltransferases, the compact nature of the active site forces SAM into a bent conformation, whereas unknotted methyltransferases typically bind SAM in an extended form. nih.govresearchgate.net These enzyme-induced ligand conformations are critical for orienting the substrate for catalysis and are expected to apply equally to AdoSeM.
Insights from Radical SAM Enzyme Structures Utilizing Selenium Analogues
The most direct structural insights into AdoSeM-enzyme interactions come from studies on radical SAM enzymes. This superfamily of enzymes utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical that initiates a vast range of biochemical reactions. wikipedia.org These enzymes share a conserved CxxxCxxC motif that ligates three of the four iron atoms of the cluster, leaving one iron available to bind SAM. nih.govacs.org
Although no crystal structure of a radical SAM enzyme with AdoSeM has been solved, Selenium K-edge X-ray Absorption Spectroscopy (XAS) has been a powerful tool to probe the local environment of the selenium atom in the active site. A seminal study on lysine 2,3-aminomutase (KAM) used AdoSeM to investigate the events following cofactor cleavage. nih.gov
The key findings from this XAS study are summarized below:
| Technique | Enzyme | Selenium Analogue | Observation | Interpretation |
| Se K-edge XAS | Lysine 2,3-aminomutase (KAM) | Adenosylselenomethionine (AdoSeM) | Upon reductive cleavage, a new Se-Fe interaction was detected at a distance of ~2.7 Å. | The selenium atom of the selenomethionine product directly coordinates or is in very close proximity to the unique iron atom of the [4Fe-4S] cluster. acs.orgnih.gov |
This result provided the first direct evidence for the close association of the methionine portion of the cofactor with the iron-sulfur cluster after the radical-generating cleavage event. It supports a mechanism where the resulting selenomethionine (or methionine) remains bound to the cluster, chaperoning the 5'-deoxyadenosyl radical as it performs its catalytic function. acs.orgnih.gov This work underscores the utility of selenium analogues as spectroscopic probes to illuminate mechanistic details that are difficult to capture through crystallography alone.
Advanced Analytical Methodologies for Adenosylselenomethionine Research
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has become an indispensable tool in metallomics, offering unparalleled capabilities for the analysis of selenium-containing compounds. Coupled with chromatographic separation, MS techniques enable detailed investigation into the world of selenometabolites.
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) for Elemental Speciation
High-performance liquid chromatography-inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful technique for the elemental speciation of selenium. mdpi.comugent.be This method combines the separation capabilities of HPLC with the high sensitivity and element-specific detection of ICP-MS. mdpi.comugent.be In the context of Adenosylselenomethionine research, HPLC-ICP-MS is employed to separate it from other selenium species present in biological samples, such as selenomethionine (B1662878) and selenocysteine (B57510). rsc.orgresearchgate.net The ICP-MS detector atomizes and ionizes the selenium atoms in the eluted compounds, allowing for their detection and quantification with low detection limits, often at the parts-per-billion (ppb) level. nih.gov
One of the major advantages of HPLC-ICP-MS is its ability to provide quantitative information on the distribution of selenium among different chemical forms. metu.edu.tr However, it is important to note that this technique primarily provides elemental information and does not directly yield structural data of the intact molecule. umass.edu Careful optimization of chromatographic conditions, such as the choice of column and mobile phase, is crucial for achieving successful separation of the various selenocompounds. mdpi.comnih.gov
Table 1: Typical Operating Conditions for HPLC-ICP-MS in Selenometabolite Analysis
| Parameter | Condition |
|---|---|
| HPLC Column | Anion-exchange or Reversed-phase |
| Mobile Phase | Ammonium citrate buffer or Methanol/water gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| ICP-MS Monitored Isotope | 78Se or 82Se |
| Collision/Reaction Gas | Hydrogen or Methane |
| Detection Limits | ng/L to µg/L range |
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Structural Identification of Selenometabolites
Electrospray ionization mass spectrometry (ESI-MS/MS) is a soft ionization technique that is instrumental in the structural elucidation of selenometabolites like Adenosylselenomethionine. semanticscholar.orgyoutube.com Unlike the destructive nature of ICP-MS, ESI allows for the ionization of intact molecules, preserving their structural integrity. semanticscholar.org When coupled with liquid chromatography (LC-ESI-MS/MS), this technique can separate complex mixtures and provide detailed structural information for each component. nih.govresearchgate.netnih.gov
In a typical ESI-MS/MS experiment for Adenosylselenomethionine analysis, the molecule would first be ionized to produce a protonated molecule [M+H]+. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), which fragments the molecule in a predictable manner. By analyzing the resulting fragment ions, the precise structure of Adenosylselenomethionine can be confirmed. This technique has been successfully applied to identify a range of selenocompounds in various biological samples. scispace.com
High-Resolution Mass Spectrometry Techniques (e.g., Orbitrap MS) for Comprehensive Metabolomics
High-resolution mass spectrometry (HRMS), particularly techniques like Orbitrap MS, has revolutionized the field of metabolomics by enabling the comprehensive analysis of all metabolites in a biological sample. nih.govmdpi.comspringernature.com These instruments offer very high mass resolution and accuracy, allowing for the confident identification of compounds based on their exact mass. nih.govnih.govacs.org In the study of Adenosylselenomethionine, HRMS can be used to generate a global profile of all selenium-containing metabolites in a cell or tissue. nih.gov
The high resolving power of Orbitrap MS can distinguish between molecules with very similar masses, which is crucial in complex biological matrices. nih.gov This capability, combined with advanced data analysis software, allows for the identification of novel selenometabolites and the mapping of metabolic pathways involving Adenosylselenomethionine. rsc.org Furthermore, the sensitivity of HRMS enables the detection of low-abundance metabolites that might be missed by other techniques. nih.gov
Table 2: Comparison of Mass Spectrometry Techniques for Adenosylselenomethionine Research
| Technique | Primary Application | Information Provided | Ionization |
|---|---|---|---|
| HPLC-ICP-MS | Elemental Speciation & Quantification | Elemental composition (Se) | Hard (destructive) |
| ESI-MS/MS | Structural Identification | Molecular weight & fragmentation pattern | Soft (non-destructive) |
| Orbitrap MS | Comprehensive Metabolomics | Exact mass & elemental formula | Soft (non-destructive) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and chemical environment of atoms within a molecule. springernature.com It is particularly valuable for the unambiguous identification and characterization of novel compounds.
77Se NMR for Structural Elucidation and Selenometabolite Speciation
The selenium isotope 77Se has a nuclear spin of 1/2, making it suitable for NMR studies. researchgate.netnih.govhuji.ac.il 77Se NMR spectroscopy provides a unique "fingerprint" for each selenium-containing compound, as the chemical shift is highly sensitive to the local chemical environment of the selenium atom. researchgate.netnih.gov This makes it an excellent tool for the structural elucidation of selenometabolites like Adenosylselenomethionine and for speciating mixtures of selenium compounds. researchgate.net
While 77Se has a low natural abundance and lower sensitivity compared to protons, the use of 77Se-enriched samples can significantly improve signal-to-noise ratios. researchgate.net The wide chemical shift range of 77Se NMR, spanning over 2000 ppm, allows for the clear resolution of signals from different selenium species. nih.gov
Multi-Nuclear NMR Applications in Studying Adenosylselenomethionine Metabolism
A more comprehensive understanding of Adenosylselenomethionine metabolism can be achieved through multi-nuclear NMR experiments. huji.ac.ilbham.ac.uk By observing other NMR-active nuclei such as 1H, 13C, and 31P, it is possible to piece together the complete structure of the molecule and its metabolic products. frontiersin.org
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish correlations between the 77Se nucleus and adjacent protons or carbons. researchgate.net These experiments are invaluable for assigning the chemical shifts and confirming the connectivity of atoms within the molecule. By using stable isotope-labeled precursors, NMR can also be used to trace the metabolic fate of Adenosylselenomethionine in real-time within living cells. nih.gov
Table 3: Key NMR Parameters for Adenosylselenomethionine Research
| Nucleus | Key Information Provided |
|---|---|
| 77Se | Direct observation of selenium's chemical environment |
| 1H | Proton environment and coupling to neighboring atoms |
| 13C | Carbon backbone structure |
| 31P | Information on phosphate-containing metabolites |
Chromatographic Separations for Metabolite Profiling and Quantification
Chromatographic techniques are fundamental to the analysis of Adenosylselenomethionine, enabling the separation of this key metabolite from a mixture of other selenocompounds for accurate profiling and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Adenosylselenomethionine and other selenometabolites. The versatility of HPLC allows for various modes of separation, including reversed-phase, ion-exchange, and hydrophilic interaction liquid chromatography (HILIC), often coupled with sensitive detection methods like mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS).
Reversed-phase HPLC, utilizing columns with nonpolar stationary phases (e.g., C18), is frequently employed for the separation of a wide range of organic selenocompounds. The separation is based on the differential partitioning of analytes between the nonpolar stationary phase and a polar mobile phase. For instance, a validated reversed-phase HPLC (RP-HPLC) method has been described for the analysis of S-adenosyl-L-methionine (SAM), a structural analog of Adenosylselenomethionine, using a C18 column with an isocratic elution.
Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism that is particularly effective for highly polar compounds that are poorly retained on reversed-phase columns. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique has been successfully applied to the separation of selenomethionine and its oxidized form, selenomethionine oxide, using a zwitterionic HILIC stationary phase.
The choice of detector is critical for the specific and sensitive measurement of selenometabolites. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity, enabling the identification and quantification of Adenosylselenomethionine even at low concentrations in complex biological samples. Inductively coupled plasma mass spectrometry (ICP-MS) is another powerful detection method that offers element-specific detection of selenium, allowing for the quantification of total selenium in different chromatographic fractions.
Table 1: Exemplary HPLC Conditions for Selenometabolite Analysis
| Parameter | Condition 1: Reversed-Phase | Condition 2: HILIC |
|---|---|---|
| Column | Discovery C18 (2.1 mm x 15 cm, 5 µm) | Zwitterionic HILIC |
| Mobile Phase | Isocratic elution with varying anionic surfactant molarity | Methanol/water (85/15, v/v) |
| Analytes | S-adenosyl-L-methionine (SAM) | Selenomethionine (SeMet), Selenomethionine oxide (SeMetO) |
| Detection | UV Spectrophotometry | Tandem Mass Spectrometry (MS/MS) |
Thin-Layer Chromatography (TLC) is a planar chromatographic technique that played a significant role in the initial investigations of selenometabolites due to its simplicity, low cost, and speed. wikipedia.org While largely superseded by more advanced techniques like HPLC for quantitative analysis, TLC remains a valuable tool for qualitative screening, reaction monitoring, and assessing the purity of compounds. wikipedia.org
The history of TLC dates back to the mid-20th century, with significant developments in the 1950s and 1960s, including the commercial availability of pre-coated plates. pnas.org The technique involves spotting a sample onto a thin layer of adsorbent material, such as silica gel, coated on a flat carrier like a glass plate. The plate is then placed in a sealed chamber with a solvent, the mobile phase, which moves up the plate by capillary action. Separation occurs as different compounds in the sample mixture travel at different rates depending on their affinity for the stationary and mobile phases.
In early studies of selenometabolites, TLC was instrumental in the separation and identification of compounds like selenomethionine from biological extracts. For example, in the characterization of a selenium-containing thiolase, the 75Se-labeled amino acid from the protein hydrolysate was shown to co-chromatograph with authentic selenomethionine on TLC plates using both acidic and basic solvent systems. nih.gov This provided crucial evidence for the identity of the selenium-containing moiety. nih.gov
Visualization of the separated compounds on a TLC plate can be achieved through various methods. For compounds that are not colored, UV light is often used if the compounds are UV-active. Alternatively, staining reagents can be sprayed on the plate to produce colored spots. For radioactive selenometabolites, autoradiography can be used to detect the location of the radiolabeled compounds.
While TLC is primarily a qualitative technique, modern advancements have led to High-Performance Thin-Layer Chromatography (HPTLC), which utilizes plates with smaller and more uniform particle sizes, resulting in improved resolution and sensitivity, and allowing for quantitative analysis through densitometry.
Isotope Labeling Techniques for Metabolic Tracing
Isotope labeling is a powerful methodology that allows researchers to trace the metabolic fate of molecules within biological systems. By introducing atoms with a different number of neutrons (isotopes) into a molecule of interest, its journey through various metabolic pathways can be monitored.
Stable-Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins. In a typical SILAC experiment, one population of cells is grown in a medium containing the natural, "light" amino acids, while another population is cultured in a medium where one or more essential amino acids are replaced with their "heavy" isotope-labeled counterparts (e.g., ¹³C or ¹⁵N).
This metabolic incorporation results in two distinct cell populations where all proteins are either "light" or "heavy." When the two cell populations are mixed, the relative abundance of any given protein can be accurately determined by comparing the mass spectrometry signal intensities of its "light" and "heavy" peptide pairs.
A specialized application of this technique, known as "heavy methyl SILAC," is particularly relevant to the study of Adenosylselenomethionine due to its role as a methyl donor. In heavy methyl SILAC, cells are cultured with methionine containing heavy isotopes in its methyl group (e.g., [¹³CD₃]methionine). washington.edunih.gov The cells then metabolically convert this labeled methionine into a "heavy" S-adenosylmethionine (or its selenium analog, Adenosylselenomethionine). washington.edunih.gov This "heavy" methyl donor is then used in methylation reactions throughout the cell, effectively tagging all methylated molecules, including proteins and DNA, with a heavy methyl group. washington.edunih.gov
This approach allows for the confident identification and relative quantification of in vivo methylation sites by mass spectrometry. washington.edunih.gov By comparing the methylation status of proteins or DNA between different experimental conditions, researchers can gain insights into the dynamics of the methylome and the role of methyltransferases and demethylases. This is crucial for understanding the downstream effects of Adenosylselenomethionine-dependent methylation pathways.
The use of radioisotopes provides a highly sensitive method for tracing the metabolic pathways of elements and their associated compounds. In the context of selenium research, the gamma-emitting radioisotope Selenium-75 (75Se) is a valuable tool for studying the biosynthesis and metabolism of selenoproteins and other selenocompounds, including the pathways involving Adenosylselenomethionine.
Metabolic labeling with 75Se allows for the direct tracking of selenium as it is incorporated into various molecules within cells or whole organisms. nih.gov This technique has been instrumental in identifying and characterizing selenoproteins, as the radioactive signal allows for their detection even at very low abundance.
In a typical metabolic labeling experiment, cells or animals are supplied with a 75Se-labeled precursor, such as 75Se-selenite or 75Se-selenomethionine. nih.gov The organism then metabolizes this precursor, incorporating the 75Se into its native selenocompounds. By following the radioactive tracer, researchers can elucidate the metabolic flux of selenium through different pathways, including its incorporation into selenoproteins via the action of selenocysteine synthase, which utilizes a selenophosphate intermediate.
Studies using 75Se have demonstrated the rapid metabolism of various inorganic and organic selenocompounds into a common intermediate that is used for the synthesis of selenoproteins. nih.gov These tracer studies are crucial for understanding how dietary selenium is utilized and how its metabolism is regulated. The high sensitivity of radioisotope detection allows for the identification of even minor metabolic pathways and transient intermediates that might be missed by other analytical techniques.
Table 2: Properties of the 75Se Radioisotope
| Property | Value |
|---|---|
| Half-life | ~120 days |
| Decay Mode | Electron Capture |
| Emissions | Gamma rays, Beta particles |
| Application | Metabolic tracing of selenium |
Research in Biological Systems and Model Organisms
Studies in Prokaryotic Models (e.g., Escherichia coli, Clostridium kluyveri, Pseudomonas aeruginosa)
Prokaryotic models have been instrumental in elucidating the fundamental biochemical pathways involving Adenosylselenomethionine and its sulfur analog, S-adenosylmethionine (SAM).
Escherichia coli has been a workhorse for studying the biosynthesis of SAM, which is catalyzed by S-adenosylmethionine synthetase (MAT). This enzyme utilizes methionine and ATP to form SAM. Engineered E. coli strains have been developed for the efficient production of SAM. researchgate.netmdpi.com For instance, research has focused on overexpressing the metK gene, which encodes for SAM synthase, to increase SAM yields. nih.gov In one study, a recombinant E. coli strain was constructed that produced 34.5 mg/L of SAM in a basic medium, with optimization of culture conditions leading to a yield of 300.9 mg/L in a 5 L fermentor. nih.gov Another approach involved engineering the MAT variant I303V, which exhibits reduced product inhibition and a four-fold higher specific activity compared to the wild-type enzyme. mdpi.com While these studies primarily focus on SAM, the enzymatic machinery and metabolic pathways are relevant to the biosynthesis of Adenosylselenomethionine, given the chemical similarity between sulfur and selenium.
In Clostridium kluyveri , a selenium-containing thiolase has been isolated and characterized. The selenium moiety in this protein was identified as selenomethionine (B1662878). nih.govnih.gov Further investigation revealed that this selenomethionine could be converted to Se-adenosylselenomethionine. When the 75Se-labeled amino acid from the protein hydrolysate was incubated with S-adenosylmethionine synthetase and ATP, a radioactive product was formed that was indistinguishable from authentic Se-adenosylselenomethionine based on ion exchange and thin-layer chromatography. nih.govnih.govpnas.orgpnas.org
The metabolome of Pseudomonas aeruginosa has been documented to include Se-Adenosylselenomethionine, where it is recognized as an intermediate in selenoamino acid metabolism. umaryland.edu It is formed from selenomethionine by the action of S-adenosylmethionine synthetase (EC 2.5.1.6). umaryland.edu The presence of this compound in the metabolome database of this opportunistic pathogen suggests its involvement in the bacterium's metabolic processes.
| Organism | Key Research Finding | Significance |
|---|---|---|
| Escherichia coli | Engineered strains overexpressing metK (SAM synthase) for enhanced S-adenosylmethionine (SAM) production. nih.gov | Provides a model system for understanding and potentially producing Adenosylselenomethionine due to the analogous biosynthetic pathway. |
| Clostridium kluyveri | Identification of a selenium-containing thiolase with selenomethionine, which is a precursor for Se-adenosylselenomethionine synthesis. nih.govnih.gov | Demonstrates the natural occurrence and enzymatic conversion of selenomethionine to its adenosylated form in this bacterium. |
| Pseudomonas aeruginosa | Inclusion of Se-Adenosylselenomethionine in its metabolome database as an intermediate in selenoamino acid metabolism. umaryland.edu | Indicates the presence and potential metabolic role of Adenosylselenomethionine in this pathogenic bacterium. |
Research in Eukaryotic Microorganisms (e.g., Saccharomyces cerevisiae, Saccharomyces boulardii)
Yeast models, particularly Saccharomyces cerevisiae and Saccharomyces boulardii, have been pivotal in understanding the metabolism and physiological effects of Adenosylselenomethionine in eukaryotes.
Saccharomyces cerevisiae , or baker's yeast, is a widely used model for studying eukaryotic cell biology and metabolism. Research has shown that preventing the conversion of selenomethionine to Se-Adenosylselenomethionine (Se-AdoMet) can significantly reduce the toxicity of selenomethionine in this yeast. nih.gov This finding highlights the critical role of Adenosylselenomethionine in mediating the cellular effects of selenium. Furthermore, S. cerevisiae has been engineered for the enhanced production of SAM, with strategies focusing on increasing the intracellular levels of its precursor, ATP. nih.gov For example, introducing systems like water-forming NADH oxidase or Vitreoscilla hemoglobin has been shown to boost SAM production. nih.gov
The probiotic yeast Saccharomyces boulardii has been shown to convert selenomethionine to S-adenosyl-selenomethionine. biointerfaceresearch.com This biotransformation is catalyzed by S-adenosylmethionine synthetase. biointerfaceresearch.comresearchgate.net Studies have also demonstrated that S-adenosylmethionine can protect S. boulardii from acid-induced cell death, suggesting a protective role for this molecule. nih.govprovidence.edu Given that many of the health benefits of this probiotic yeast are dependent on its viability, the interplay between SAM and cell survival is of significant interest. nih.gov
| Organism | Key Research Finding | Significance |
|---|---|---|
| Saccharomyces cerevisiae | Blocking the conversion of selenomethionine to Se-Adenosylselenomethionine reduces selenomethionine toxicity. nih.gov | Elucidates a key metabolic step influencing selenium tolerance and provides a tool for producing selenomethionine-labeled proteins. |
| Saccharomyces boulardii | Demonstrated conversion of selenomethionine to S-adenosyl-selenomethionine. biointerfaceresearch.com S-adenosylmethionine protects the yeast from acid-induced cell death. nih.govprovidence.edu | Highlights the metabolic capability of this probiotic yeast and a potential protective role for Adenosylselenomethionine. |
Investigations in Invertebrate Models (e.g., Caenorhabditis elegans)
The nematode Caenorhabditis elegans is a powerful model organism for studying aging, metabolism, and host-pathogen interactions. Research in C. elegans has shed light on the systemic effects of the methionine/S-adenosylmethionine (Met/SAM) cycle.
Studies have shown that low levels of SAM can either activate or attenuate the innate immune responses in C. elegans. amywalkerlab.com For instance, when faced with the pathogen Pseudomonas aeruginosa, low SAM levels restrict the expression of immune-responsive genes by limiting H3K4me3 at their promoters, a process dependent on the H3K4 methyltransferase SET-16/MLL. amywalkerlab.com This suggests that the availability of SAM, and by extension Adenosylselenomethionine, can modulate the epigenetic landscape to influence immune function.
Furthermore, the activity of the Met/SAM cycle in C. elegans is sensed and transcriptionally regulated to maintain metabolic homeostasis. nih.gov This regulation is crucial for processes that depend on methyl donors, such as the synthesis of phosphatidylcholine. nih.gov The nuclear hormone receptor NHR-114 has been identified as a key player in activating the expression of Met/SAM cycle genes in response to perturbations in the cycle. nih.gov
Mammalian Cell Culture and In Vitro Systems (e.g., Rabbit Reticulocyte Lysate)
In vitro systems, such as rabbit reticulocyte lysate, have been employed to study enzymatic reactions involving S-adenosylmethionine, providing a platform to investigate the activity of methyltransferases.
Rabbit reticulocyte lysate is a cell-free system that contains the necessary components for protein synthesis and has been shown to possess protein arginine methyltransferase (PRMT) activity. mdanderson.orgpromega.compromegaconnections.com This system can be used to perform in vitro transcription/translation of candidate substrate proteins in the presence of radiolabeled AdoMet. mdanderson.org The incorporation of the radiolabel into the substrate serves as an indicator of methylation. This assay provides a valuable tool for identifying and characterizing the substrates of methyltransferases that utilize SAM, and could be adapted for studies with Adenosylselenomethionine to explore the substrate specificity of these enzymes with the selenium analog.
Plant Metabolism Studies Involving Selenomethionine Conversion to Adenosylselenomethionine
Plants can absorb selenium from the soil and metabolize it through pathways analogous to sulfur metabolism. This includes the conversion of selenomethionine to Adenosylselenomethionine.
Research in Arabidopsis thaliana has provided in vivo evidence for the methylation of selenomethionine. It is proposed that S-adenosyl-l-methionine:l-methionine S-methyltransferase (MMT) is the enzyme responsible for catalyzing the methylation of selenomethionine to Se-methyl-selenomethionine, a precursor for volatile selenium compounds. nih.gov This reaction is a key step in the selenium volatilization pathway in non-halophytic plants. nih.gov
Studies on wheat seedlings (Triticum aestivum L.) have investigated the absorption and biotransformation of selenomethionine. It has been suggested that during selenium assimilation, Se-adenosyl-selenomethionine (SeAM) is produced as an intermediate. nih.gov The detection of unknown selenium compounds in wheat roots and xylem sap in plants treated with selenomethionine points to the presence of various metabolic intermediates, potentially including Adenosylselenomethionine. nih.gov
| Compound Name |
|---|
| Adenosylselenomethionine |
| S-adenosylmethionine (SAM) |
| Selenomethionine |
| Methionine |
| ATP (Adenosine triphosphate) |
| Se-methyl-selenomethionine |
| Phosphatidylcholine |
| NADH (Nicotinamide adenine dinucleotide + hydrogen) |
Broader Research Implications and Future Directions
Elucidation of Novel Selenoenzyme Activities and Selenium-Dependent Biochemical Pathways
Adenosylselenomethionine, as a key intermediate in selenium metabolism, is central to the identification and characterization of new selenoenzymes and their associated biochemical pathways. The metabolic detoxification of selenium, for instance, involves a series of methylation steps dependent on S-adenosylmethionine (SAM), leading to the formation of excretable compounds like dimethylselenide and trimethylselenonium (B1202040) ion. researchgate.net The enzymes responsible for these transformations, such as S-adenosylmethionine:thioether S-methyltransferase, represent a class of selenoenzymes whose activities are crucial for maintaining selenium homeostasis. researchgate.net
Furthermore, the exploration of organisms that thrive in selenium-rich environments suggests the existence of novel selenium-dependent pathways. In plants, for example, the methylation of selenomethionine (B1662878) to seleno-methyl-L-selenomethionine is a critical step in the volatilization of selenium, a process mediated by the enzyme S-adenosyl-L-Met:L-Met S-methyltransferase (MMT). nih.gov The study of ASeM's role in such pathways in various organisms could unveil previously unknown enzymatic functions and metabolic routes for selenium.
Advancing Understanding of Selenium Homeostasis and Metabolic Regulation
Studying the dynamics of ASeM synthesis and breakdown can provide critical insights into how cells sense and respond to changes in selenium levels. For instance, the conversion of selenomethionine to ASeM can influence the pools of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous cellular reactions. researchgate.net This interplay suggests that ASeM may act as a regulatory molecule, linking selenium status to the broader metabolic and epigenetic landscape of the cell. Future research focusing on the enzymes that metabolize ASeM will be crucial in deciphering the intricate feedback loops that govern selenium homeostasis.
Development of Chemical Biology Tools Using Adenosylselenomethionine Analogues for Target Profiling
A significant breakthrough in chemical biology has been the development of Adenosylselenomethionine analogues as probes to study enzyme activities within complex biological systems. semanticscholar.org One such analogue, propargylic Se-adenosyl-l-selenomethionine (ProSeAM), has emerged as a powerful tool for profiling the substrates of S-adenosylmethionine (SAM)-dependent methyltransferases. semanticscholar.orgnih.govsci-hub.se
ProSeAM is designed to be recognized by methyltransferases, which then transfer its propargyl group to their substrates. sci-hub.se This "tagging" allows for the subsequent identification and analysis of these substrates through techniques like click chemistry and mass spectrometry. semanticscholar.org This approach, known as activity-based protein profiling (ABPP), has enabled the identification of numerous protein methylation events and their corresponding enzymes. nih.govresearchgate.net The development of such ASeM-based chemical tools offers unprecedented opportunities to explore the "methylome" and understand the roles of protein methylation in health and disease. nih.gov
| Adenosylselenomethionine Analogue | Application | Key Features |
| Propargylic Se-adenosyl-l-selenomethionine (ProSeAM) | Activity-based protein profiling (ABPP) of methyltransferases. nih.govresearchgate.net | Contains a propargyl group for bioorthogonal ligation. sci-hub.se |
| Azido (B1232118) derivative of S-adenosyl-L-methionine | Bioorthogonal profiling of protein methylation. semanticscholar.org | Features an azido group for click chemistry applications. |
| N-mustard analogs of S-adenosyl-L-methionine | Biochemical probes of protein arginine methylation. semanticscholar.org | Designed to react with and label specific methyltransferases. |
Potential for Enzyme Engineering and Biocatalysis Utilizing Selenochalcogen Chemistry
The unique chemical properties of selenium, particularly its redox activity, make Adenosylselenomethionine and related compounds attractive for applications in enzyme engineering and biocatalysis. Enzymes are increasingly being used as catalysts in organic synthesis due to their high selectivity and ability to function under mild conditions. nih.govuni-duesseldorf.deyoutube.com The field of enzyme engineering aims to modify existing enzymes or design new ones to perform specific chemical transformations. caltech.eduyoutube.com
The replacement of sulfur with selenium in the active sites of some enzymes can dramatically alter their catalytic activity. mdpi.com This "selenochalcogen chemistry" can be exploited to create novel biocatalysts with enhanced or altered functionalities. For example, engineered enzymes could be designed to utilize ASeM or its analogues to catalyze specific methylation or other transfer reactions with high efficiency and specificity. researchgate.net This could lead to the development of greener and more sustainable methods for the synthesis of pharmaceuticals and other valuable chemicals. tudelft.nl
Research into Adenosylselenomethionine's Role in Epigenetic Modulation and Other Fundamental Cellular Processes
S-adenosylmethionine (SAM) is the primary methyl donor for the methylation of DNA, RNA, and histones, which are key epigenetic modifications that regulate gene expression. nih.gov Given that Adenosylselenomethionine is a close structural analogue of SAM, it is plausible that it could also play a role in these fundamental cellular processes.
Research suggests that fluctuations in the levels of SAM and related metabolites can have profound effects on the epigenetic landscape of a cell. nih.govnih.gov The metabolism of selenomethionine has been shown to decrease SAM pools, which could indirectly affect methylation patterns. researchgate.net Furthermore, the direct interaction of ASeM with methyltransferases and its potential to be utilized as a methyl donor in epigenetic modifications is an active area of investigation. Understanding the role of ASeM in epigenetics could open up new avenues for influencing gene expression and potentially treating diseases with epigenetic underpinnings.
Q & A
Q. What controls are essential for in vitro studies of adenosylselenomethionine’s redox effects?
- Methodological Answer :
- Negative controls : Selenium-free media + methionine.
- Positive controls : Selenite or Se-methylselenocysteine.
- Redox indicators : Include glutathione (GSH/GSSG) ratios and thioredoxin reductase activity assays.
Document oxygen levels and cell passage numbers, as senescence alters redox responses .
Q. How can researchers ensure reproducibility in SeSAM enzymatic assays?
- Methodological Answer :
- Standardized protocols : Adhere to BRENDA database guidelines for enzyme units and buffer conditions.
- Inter-laboratory validation : Share aliquots of SeSAM with collaborating labs for cross-testing.
- Data transparency : Publish raw kinetic data (Vmax, Km) and instrument calibration logs in supplementary materials .
Literature & Knowledge Gaps
What are unresolved questions about adenosylselenomethionine’s role in carcinogenesis?
- Methodological Answer : Key gaps include:
- Dual role mechanisms : Does SeSAM act as a methyl donor for oncogenes or suppressors?
- Species-specific effects : Rodent vs. human cell responses to chronic SeSAM exposure.
- Epigenetic memory : Long-term stability of SeSAM-induced methylation changes.
Prioritize organoid models and patient-derived xenografts (PDXs) for translational relevance .
Q. How can systematic reviews address inconsistencies in SeSAM research outcomes?
- Methodological Answer : Follow PRISMA guidelines with strict inclusion criteria:
- Population : Specify cell types/animal models.
- Intervention : Standardize SeSAM concentration units (µM vs. µg/g).
- Outcomes : Differentiate between selenium-specific vs. general methyl donor effects.
Meta-regression can identify confounding variables (e.g., selenium basal levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
